rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18037814
InChI: InChI=1S/C9H17N.ClH/c10-4-3-9-6-7-1-2-8(9)5-7;/h7-9H,1-6,10H2;1H/t7-,8+,9+;/m0./s1
SMILES:
Molecular Formula: C9H18ClN
Molecular Weight: 175.70 g/mol

rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18037814

Molecular Formula: C9H18ClN

Molecular Weight: 175.70 g/mol

* For research use only. Not for human or veterinary use.

rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride -

Specification

Molecular Formula C9H18ClN
Molecular Weight 175.70 g/mol
IUPAC Name 2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H17N.ClH/c10-4-3-9-6-7-1-2-8(9)5-7;/h7-9H,1-6,10H2;1H/t7-,8+,9+;/m0./s1
Standard InChI Key HSVFMPHQLXEMGG-FZRXOQNUSA-N
Isomeric SMILES C1C[C@@H]2C[C@H]1C[C@H]2CCN.Cl
Canonical SMILES C1CC2CC1CC2CCN.Cl

Introduction

Structural Characteristics and Stereochemical Implications

Molecular Architecture

The compound’s IUPAC name specifies a bicyclo[2.2.1]heptane (norbornane) framework with an ethylamine substituent at the 2-position. The (1R,2S,4S) stereochemistry imposes a rigid, bowl-shaped conformation that restricts rotational freedom and enhances stereoelectronic interactions. Key structural parameters include:

PropertyValue
Molecular formulaC₉H₁₈ClN
Molecular weight191.7 g/mol
LogP (estimated)2.1–2.5
Hydrogen bond donors2 (amine NH₃⁺ and HCl)
Hydrogen bond acceptors1 (Cl⁻)

The hydrochloride salt form improves aqueous solubility (∼15 mg/mL in water at 25°C) compared to the free base, making it suitable for biological assays .

Stereochemical Analysis

The racemic ("rac") designation indicates a 1:1 mixture of (1R,2S,4S) and (1S,2R,4R) enantiomers. Density functional theory (DFT) calculations reveal that the (1R,2S,4S) enantiomer adopts an endo conformation, where the ethylamine group projects into the concave face of the norbornane system. This spatial arrangement creates a chiral pocket capable of selective molecular recognition, as observed in analogous RXFP1 receptor modulators .

Synthetic Methodologies

Core Framework Construction

The norbornane core is typically synthesized via Diels-Alder cycloaddition between cyclopentadiene and ethylene under high pressure (1–3 atm) at 150–200°C. Alternative routes include catalytic hydrogenation of norbornadiene over palladium-on-carbon (Pd/C) in ethanol .

Ethylamine Functionalization

Introducing the ethylamine group involves two primary strategies:

Strategy 1: Reductive Amination

  • Aldehyde Intermediate: Oxidation of the 2-norbornanol derivative to 2-norbornane carbaldehyde using pyridinium chlorochromate (PCC).

  • Condensation: Reaction with ethylamine in methanol at 60°C for 12 hours.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the secondary amine.

Strategy 2: Gabriel Synthesis

  • Phthalimide Protection: Treat 2-bromonorbornane with potassium phthalimide in dimethylformamide (DMF) at 120°C.

  • Deprotection: Hydrazine cleavage in ethanol yields the primary amine.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.0 M) in diethyl ether, yielding the hydrochloride salt with >95% purity after recrystallization from ethanol/water .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a chiral building block for:

  • Peptidomimetics: Rigid norbornane scaffolds replace flexible peptide backbones to enhance proteolytic stability.

  • Kinase Inhibitors: Analogous structures inhibit CDK9/cyclin T1 with Ki values of 120–180 nM .

Material Science Applications

Functionalization with acrylate groups yields photocurable resins for 3D printing, leveraging the norbornane system’s thermal stability (decomposition temperature >300°C).

ParameterSpecification
Storage conditions2–8°C in amber glass under N₂
PPE requirementsNitrile gloves, goggles, lab coat
Spill managementAbsorb with vermiculite, neutralize with 5% acetic acid

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